4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound is a 1,2,4-triazole derivative featuring a trifluoromethylphenyl group at position 4, a propan-2-ylsulfanyl moiety at position 5, and a 4-methoxybenzamide group linked via a methylene bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzamide moiety may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
4-methoxy-N-[[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-13(2)31-20-27-26-18(12-25-19(29)14-4-10-17(30-3)11-5-14)28(20)16-8-6-15(7-9-16)21(22,23)24/h4-11,13H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMKVAHKTXNPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of the Isopropylthio Group: This step may involve nucleophilic substitution reactions using isopropylthiol.
Attachment of the Trifluoromethyl Phenyl Group: This can be done through Friedel-Crafts acylation or other suitable methods.
Formation of the Benzamide Moiety: This involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal applications may include the development of new drugs for treating infections, cancer, or other diseases. The compound’s structure suggests it could interact with biological targets in a specific manner.
Industry
In industry, such compounds might be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for “4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,2,4-triazole core with sulfanyl and benzamide substituents but differ in key structural features:
Key Observations
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., trifluoromethyl, fluorine): Enhance metabolic stability and target binding. For example, the trifluoromethyl group in the target compound may mimic similar effects seen in fluorophenyl derivatives . Electron-Donating Groups (e.g., methoxy, amino): Improve solubility but may reduce membrane permeability. The methoxy group in the target compound balances lipophilicity and polarity . Heterocyclic Additions (e.g., pyridine, thiophene): Derivatives with pyridinyl or thienyl groups (e.g., ) show enhanced antimicrobial potency due to π-π stacking interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of thiosemicarbazides or alkylation of triazole-thiol intermediates. Yields for such derivatives typically range from 70–80% .
Thermal Stability :
- Melting points (mp) of analogues vary widely (160–290°C), with higher mp correlating to crystalline stability. The target compound’s mp is unreported but expected to align with trifluoromethyl-containing derivatives (e.g., 175–210°C) .
Antimicrobial Activity
- MIC Values : Pyridinyl-triazole derivatives () exhibit MICs of 12.5–50 µg/mL against Gram-positive and Gram-negative bacteria, outperforming benzyl-substituted analogues (MIC: 25–100 µg/mL) .
- Fungal Inhibition : Thiophene-containing derivatives () show moderate activity against A. niger (MIC: 25 µg/mL), suggesting the target compound’s trifluoromethyl group may enhance antifungal potency .
Antioxidant Activity
Enzyme Inhibition Potential
- Analogues with 4-(trifluoromethyl)phenyl groups (e.g., ) are hypothesized to inhibit tyrosinase or cytochrome P450 enzymes, similar to benzamide-based inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
